Ethyl 1-(phenylsulfanyl)ethyl carbonate
Description
Ethyl 1-(phenylsulfanyl)ethyl carbonate is a sulfur-containing carbonate ester characterized by a phenylsulfanyl (C₆H₅S-) substituent attached to an ethyl carbonate backbone. For instance, compounds with phenylsulfanyl groups, such as N-[2-(3,4-dimethoxyphenyl)ethyl]-di[2-(phenylsulfanyl)ethyl]amine (), highlight the prevalence of sulfur-based substituents in modifying reactivity and biological activity .
Properties
CAS No. |
185145-48-6 |
|---|---|
Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
ethyl 1-phenylsulfanylethyl carbonate |
InChI |
InChI=1S/C11H14O3S/c1-3-13-11(12)14-9(2)15-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
LPANRNNCUITIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-(phenylsulfanyl)ethyl carbonate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 1-(phenylsulfanyl)ethanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester.
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates and thiocarbamates without an inert atmosphere . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(phenylsulfanyl)ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonate group can yield alcohols.
Substitution: The ethyl carbonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ethyl carbonate group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted carbonates depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(phenylsulfanyl)ethyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other carbonate esters and related compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbonate esters.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(phenylsulfanyl)ethyl carbonate involves its hydrolysis to release phenylsulfanyl ethanol and ethyl carbonate. The phenylsulfanyl group can interact with various molecular targets, including enzymes and receptors, depending on the specific application. The carbonate group can undergo further hydrolysis to release carbon dioxide and ethanol.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Features |
|---|---|---|---|
| Ethyl 1-(phenylsulfanyl)ethyl carbonate* | ~212.27 (calculated) | Carbonate (O(CO)O), phenylsulfanyl (C₆H₅S-) | Ethyl carbonate backbone with sulfur substituent |
| Diphenyl carbonate (CAS 102-09-0) | 214.19 | Carbonate (O(CO)O) | Aromatic ester with no sulfur substituents |
| Ethyl (4-sulfamoylphenyl) phenylphosphonate | ~296.24 (calculated) | Phosphonate (PO₃), sulfonamide (SO₂NH₂) | Hybrid phosphorus-sulfur structure |
*Molecular weight calculated based on formula C₁₀H₁₂O₃S.
- Diphenyl Carbonate: A benchmark carbonate ester used in polycarbonate synthesis and solvents.
- Ethyl Phenylphosphonate Derivatives : Phosphonates like Ethyl (4-sulfamoylphenyl) phenylphosphonate () exhibit hydrolytic stability compared to carbonates, attributed to the P=O bond’s resilience. This contrasts with the carbonate group’s susceptibility to hydrolysis, particularly under acidic or basic conditions .
Research Findings and Implications
- Thermal Stability: Diphenyl carbonate decomposes at high temperatures (>200°C), releasing CO₂ and phenol derivatives.
- Biological Activity : Sulfur-containing compounds like phenylsulfanyl derivatives often show enhanced interactions with cysteine residues in enzymes, suggesting possible pharmacological applications (analogous to ’s sulfonamide inhibitors) .
- Industrial Relevance : While diphenyl carbonate dominates polymer markets, sulfur-modified carbonates could fill niche roles in specialty polymers or drug delivery systems where controlled degradation is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
